molecular formula C12H21NO3 B2813983 Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate CAS No. 2227154-95-0

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate

Cat. No. B2813983
CAS RN: 2227154-95-0
M. Wt: 227.304
InChI Key: RCJJUXLHMUNASC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a chemical compound with the CAS Number: 2227154-95-0 . It has a molecular weight of 227.3 . The compound is in the form of a powder and is stored at a temperature of 4°C . The IUPAC name for this compound is tert-butyl (2-(3-oxocyclopentyl)ethyl)carbamate .


Molecular Structure Analysis

The InChI code for Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-9-4-5-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a powder . It is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis of Ceftolozane

“Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate” is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Synthesis of N-Boc-protected Anilines

“Tert-butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the field of organic chemistry, as it allows for the protection of the amine group during reactions, preventing unwanted side reactions.

Synthesis of Tetrasubstituted Pyrroles

“Tert-butyl carbamate” was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important in the field of medicinal chemistry due to their presence in many biologically active compounds.

Preparation of Isobaric Mix Solution

“Tert-butyl N-(2,3-dihydroxypropyl)carbamate” may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis . This application is crucial in the field of analytical chemistry, particularly in the analysis of complex mixtures.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-9-4-5-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJJUXLHMUNASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate

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